[1] Structures of nonylphenol, diisononyl adipate, di-n-alkyl adipate, and diacetyl lauroyl glycerol - ResearchGate ()
Needs further research to identify a specific source on biodegradation of DINA.
While a specific source for DINA biodegradation wasn't found, the concept is well established in environmental science research on plasticizers.
Diisononyl adipate is a chemical compound characterized by its molecular formula and a molecular weight of 398.62 g/mol. It is an ester formed from the reaction of adipic acid and isononyl alcohol. This compound appears as a colorless liquid with a faint odor and is primarily utilized as a plasticizer, enhancing the flexibility, workability, and durability of various materials, particularly polyvinyl chloride (PVC) and other plastics. Diisononyl adipate is known for its low volatility and excellent performance in low-temperature applications, making it suitable for a wide range of industrial uses .
Common reagents for these reactions include strong acids or bases for hydrolysis and transesterification, while strong oxidizing agents like potassium permanganate are used for oxidation .
Diisononyl adipate exhibits some biological activity, primarily through its metabolic pathways. It is metabolized into various compounds such as mono(hydroxy-isononyl) adipate and mono(oxo-isononyl) adipate. Exposure to diisononyl adipate can cause mild irritation to the eyes, nose, and throat. Some studies suggest that it may influence cellular functions by interacting with enzymes and proteins, affecting cell signaling pathways and gene expression .
The synthesis of diisononyl adipate typically involves the esterification of adipic acid with isononyl alcohol. This reaction requires heating the reactants in the presence of an acid catalyst (like sulfuric acid) under reflux conditions to facilitate water removal during esterification. The resulting product is purified through distillation or other separation techniques to achieve high purity .
In industrial settings, this process is scaled up using large reactors under controlled temperature and pressure conditions. Continuous distillation methods are employed to ensure consistent product quality while adhering to regulatory standards .
Diisononyl adipate has several industrial applications:
Its unique characteristics make it particularly valuable in applications requiring flexibility and durability under varying environmental conditions .
Several compounds share similar properties with diisononyl adipate:
| Compound Name | Key Characteristics |
|---|---|
| Diisononyl phthalate | Common plasticizer with similar applications; lower low-temperature performance compared to diisononyl adipate. |
| Bis(2-ethylhexyl) adipate | Known for good low-temperature performance; often used in flexible PVC applications. |
| Diisobutyl adipate | Another plasticizer with similar properties; less effective at low temperatures compared to diisononyl adipate. |
Diisononyl adipate stands out due to its exceptional low-temperature performance, low volatility, and compatibility with a variety of polymers. These attributes make it particularly suitable for applications requiring flexibility and durability across diverse environmental conditions .